![molecular formula C15H18N2O5 B14298319 4(1H)-Pyrimidinone, 2-methoxy-6-[(3,4,5-trimethoxyphenyl)methyl]- CAS No. 123794-63-8](/img/structure/B14298319.png)
4(1H)-Pyrimidinone, 2-methoxy-6-[(3,4,5-trimethoxyphenyl)methyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4(1H)-Pyrimidinone, 2-methoxy-6-[(3,4,5-trimethoxyphenyl)methyl]- is a chemical compound that belongs to the class of pyrimidinones This compound is characterized by the presence of a pyrimidinone core substituted with a methoxy group at the 2-position and a 3,4,5-trimethoxyphenylmethyl group at the 6-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4(1H)-Pyrimidinone, 2-methoxy-6-[(3,4,5-trimethoxyphenyl)methyl]- typically involves the following steps:
Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through the condensation of appropriate aldehydes with urea or thiourea under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group at the 2-position can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydride.
Attachment of the 3,4,5-Trimethoxyphenylmethyl Group: The final step involves the alkylation of the pyrimidinone core with 3,4,5-trimethoxybenzyl chloride under basic conditions to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the pyrimidinone core can yield dihydropyrimidinones, which may have different biological activities.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Dihydropyrimidinones.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its derivatives are being investigated for their anticancer, antiviral, and anti-inflammatory properties.
Industry: In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings, due to its stability and functional versatility.
作用机制
The mechanism of action of 4(1H)-Pyrimidinone, 2-methoxy-6-[(3,4,5-trimethoxyphenyl)methyl]- involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It may also interfere with cellular signaling pathways by modulating the activity of key proteins involved in signal transduction.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit enzymes such as kinases and proteases.
Signaling Pathways: It may affect pathways like the MAPK/ERK pathway, which is involved in cell proliferation and survival.
相似化合物的比较
- 4(1H)-Pyrimidinone, 2-methoxy-6-[(3,4,5-trimethoxyphenyl)methyl]-
- 3,4,5-Trimethoxycinnamamide
- 3,4,5-Trimethoxyphenylacetic acid
Comparison:
- Structural Differences: While all these compounds contain the 3,4,5-trimethoxyphenyl group, they differ in their core structures and functional groups.
- Biological Activity: The unique combination of the pyrimidinone core and the 3,4,5-trimethoxyphenylmethyl group in 4(1H)-Pyrimidinone, 2-methoxy-6-[(3,4,5-trimethoxyphenyl)methyl]- imparts distinct biological activities compared to other similar compounds.
- Applications: The specific structure of 4(1H)-Pyrimidinone, 2-methoxy-6-[(3,4,5-trimethoxyphenyl)methyl]- makes it particularly suitable for applications in medicinal chemistry and materials science, where its analogs may not be as effective.
属性
CAS 编号 |
123794-63-8 |
|---|---|
分子式 |
C15H18N2O5 |
分子量 |
306.31 g/mol |
IUPAC 名称 |
2-methoxy-4-[(3,4,5-trimethoxyphenyl)methyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C15H18N2O5/c1-19-11-6-9(7-12(20-2)14(11)21-3)5-10-8-13(18)17-15(16-10)22-4/h6-8H,5H2,1-4H3,(H,16,17,18) |
InChI 键 |
LLVGZUPSMAEQFU-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=C1OC)OC)CC2=CC(=O)NC(=N2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



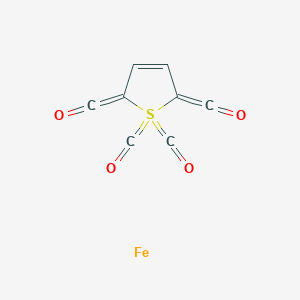

![4-Hydrazinyl-3-(4-methylphenyl)[1,2]oxazolo[5,4-d]pyrimidine](/img/structure/B14298262.png)
![2-{[(Benzyloxy)carbonyl]amino}pent-2-enedioic acid](/img/structure/B14298270.png)
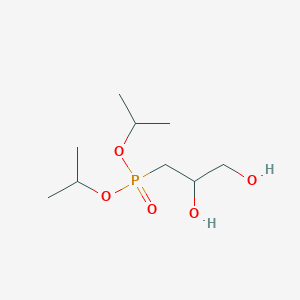
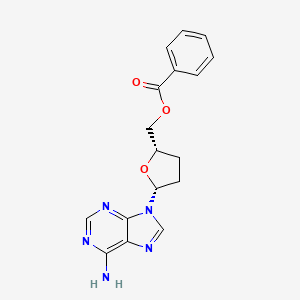
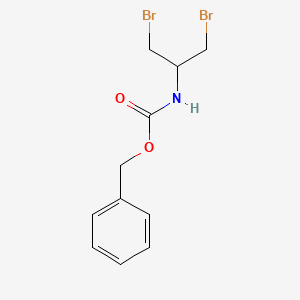
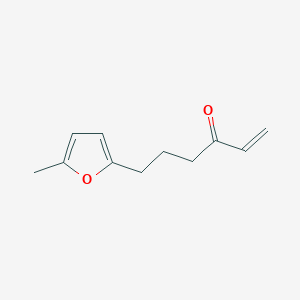

![(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethanethioic S-acid](/img/structure/B14298315.png)


![Benzene, [(3,3-dimethyl-1-methylenebutyl)seleno]-](/img/structure/B14298347.png)
